

Spectroscopic and Structural Elucidation of N,N-Diphenyl-4-methoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Diphenyl-4-methoxybenzamide*

Cat. No.: B099281

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically important compound, **N,N-Diphenyl-4-methoxybenzamide**. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the available spectroscopic data for **N,N-Diphenyl-4-methoxybenzamide** (CAS No: 16034-40-5).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data

¹ H NMR		¹³ C NMR	
Chemical Shift (δ) ppm	Assignment	Chemical Shift (δ) ppm	Assignment
7.38 (d, 2H)	Ar-H	169.17	C=O
7.22 (m, 10H)	Ar-H	155.28	C-O
7.20 (m, 10H)	Ar-H	143.12	Ar-C
7.19 (m, 10H)	Ar-H	129.24	Ar-C
6.62 (d, 2H)	Ar-H	128.63	Ar-C
3.84 (s, 3H)	O-CH ₃	127.52	Ar-C
126.36	Ar-C		
120.36	Ar-C		
110.67	Ar-C		

Note: The provided ¹H NMR data consists of two doublet peaks at δ 7.38 ppm and δ 6.62 ppm, and multiplet peaks at δ 7.19, δ 7.20 and δ 7.22 ppm corresponding to the aromatic protons. The ¹³C NMR spectrum shows a peak at 169.17 ppm attributed to the carbonyl carbon of the benzamide and a series of peaks for the aromatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 2: FTIR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
1656	C=O (Amide I) stretching

Note: The prominent peak at 1656 cm⁻¹ is characteristic of the amide carbonyl stretch[1].

Mass Spectrometry (MS)

At present, detailed mass spectrometry data for **N,N-Diphenyl-4-methoxybenzamide** is not readily available in the public domain.

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Synthesis of N,N-Diphenyl-4-methoxybenzamide

The synthesis of **N,N-Diphenyl-4-methoxybenzamide** can be achieved via the benzoylation of N,N-diphenylamine with 4-methoxybenzoyl chloride[1].

Materials:

- N,N-Diphenylamine
- 4-Methoxybenzoyl chloride
- Potassium carbonate (K_2CO_3)
- Methanol
- Tetrabutylammonium bromide (TBAB)
- Acetonitrile

Procedure:

- A mixture of diphenylamine (3 mmol), K_2CO_3 (3 mmol in methanol), and a catalytic amount of TBAB (1 mmol) is prepared in acetonitrile (20 mL).
- To this mixture, 4-methoxybenzoyl chloride (3 mmol) is added.
- The reaction mixture is stirred at room temperature for 12 hours.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction mixture is poured into ice water (20 g) to precipitate the crude product.
- The solid precipitate is filtered, washed with deionized water, and air-dried.
- The crude product is purified by recrystallization from hot methanol (30 mL, 35-40 °C) to yield **N,N-Diphenyl-4-methoxybenzamide**.

NMR Spectroscopy

Instrumentation:

A standard NMR spectrometer (e.g., Bruker Avance) is used, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

Sample Preparation:

Approximately 10-20 mg of the purified **N,N-Diphenyl-4-methoxybenzamide** is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range for aromatic and methoxy protons, and a relaxation delay of 1-5 seconds.
- ¹³C NMR: A proton-decoupled pulse sequence is typically employed to obtain a spectrum with singlets for each unique carbon atom. A wider spectral width is necessary to cover the range of both aromatic and carbonyl carbons. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

FTIR Spectroscopy

Instrumentation:

A Fourier-transform infrared spectrometer is used for analysis.

Sample Preparation:

The solid sample of **N,N-Diphenyl-4-methoxybenzamide** is prepared for analysis using the KBr pellet method. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

Data Acquisition:

The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the mid-IR range (typically 4000-400 cm^{-1}). A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum to eliminate contributions from atmospheric water and carbon dioxide.

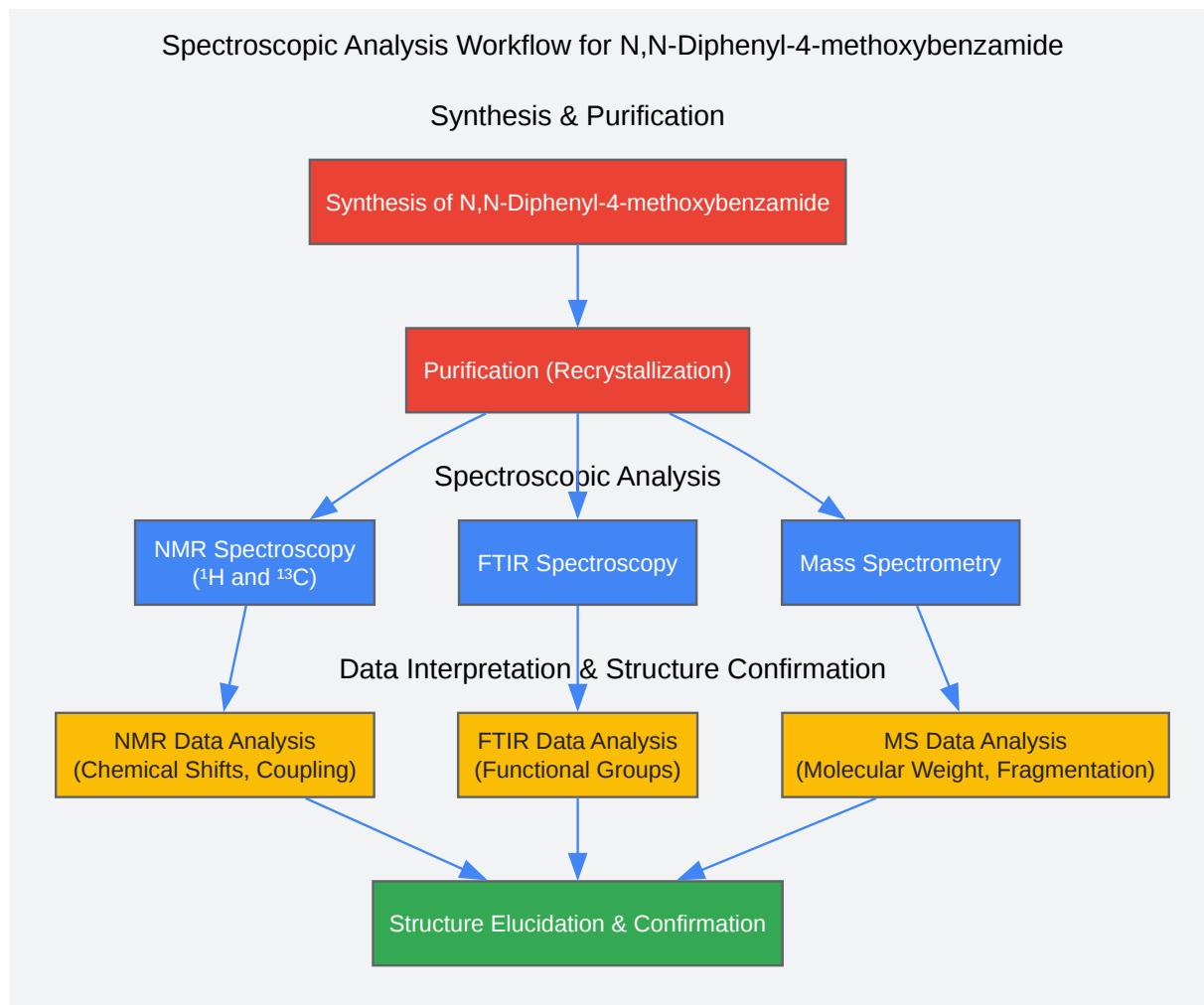
Mass Spectrometry

Instrumentation:

A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.

Sample Preparation:

The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the instrument.


Data Acquisition:

The sample solution is introduced into the mass spectrometer.

- For ESI-MS: The sample is infused directly or via liquid chromatography into the ESI source. The instrument is operated in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.
- For EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting mass spectrum will show the molecular ion peak (if stable enough) and various fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **N,N-Diphenyl-4-methoxybenzamide**.

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of N,N-Diphenyl-4-methoxybenzamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b099281#spectroscopic-data-nmr-ir-mass-spec-for-n-n-diphenyl-4-methoxybenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com